molecular formula C18H11ClN2O2S B2494316 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380452-95-9

3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2494316
CAS No.: 380452-95-9
M. Wt: 354.81
InChI Key: RJNJODRAWQARHU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with myriad pharmacological activities . This core structure is a subject of extensive research due to its potential for target-selective optimization in the treatment of multifactorial diseases . Preliminary research into analogous thieno[2,3-d]pyrimidinediones has demonstrated potent biological activity, suggesting potential research applications for this compound in two key areas. First, derivatives of this chemical class have shown potent antiproliferative activity in cellular models of cancer. For instance, closely related MIF2 inhibitors featuring the thieno[2,3-d]pyrimidine structure have been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cells in both two-dimensional (2D) and three-dimensional (3D) cultures. The proposed mechanism of action for these compounds involves the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway . Second, certain thieno[2,3-d]pyrimidinedione derivatives have exhibited potent antibacterial activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) and vancomycin-resistant enterococci (VRE), while displaying low cytotoxicity against mammalian cells and very low hemolytic activity . This product is provided for research purposes to further investigate these potential mechanisms and applications. It is intended for use by qualified researchers in controlled laboratory settings. All sales are final; the buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)15-14(11-5-2-1-3-6-11)10-24-16(15)20-18(21)23/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNJODRAWQARHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the thienopyrimidine core. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has shown promise in inhibiting tumor growth through various mechanisms:

  • Estrogen Receptor Modulation : The thieno[2,3-d]pyrimidine scaffold has been investigated for its ability to bind to estrogen receptors (ER). Research indicates that modifications at specific positions on the compound can enhance its binding affinity and functional activity against ERα. For instance, substituents at the 5-position have been shown to significantly affect potency, with certain analogs achieving an EC50 as low as 48 nM in reporter gene assays .
  • Combination Therapies : The compound's structure allows for modifications that can be tailored to enhance its efficacy when used in combination with other chemotherapeutic agents. This adaptability is crucial for developing multi-targeted therapies that can overcome resistance mechanisms commonly seen in cancer treatments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is vital for optimizing the therapeutic potential of thieno[2,3-d]pyrimidine derivatives. Key findings from SAR studies include:

  • Substituent Effects : The presence of a chlorine atom at the C-2 position was found to be optimal for activity. Variations in substituents at C-4 and C-5 positions significantly influenced binding affinity and biological activity. For example, switching from an isobutyl group to a phenyl group resulted in a two-fold increase in potency .
  • Analog Development : Several analogs have been synthesized and tested for their efficacy. For instance, compounds with ortho-substituted phenyl groups demonstrated enhanced receptor binding capabilities, indicating potential pathways for further optimization .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:

Study Findings Implications
Study 1 (2022)Developed new analogs with improved ERα binding affinity; identified key structural features responsible for activityProvides a framework for designing more effective estrogen receptor modulators
Study 2 (2024)Investigated the synthesis of various thieno derivatives and their anticancer propertiesHighlights the versatility of thieno compounds in developing novel anticancer therapies
Study 3 (2012)Explored the use of thieno derivatives as precursors for synthesizing triazines and triazepines with potential anti-tumor activitySuggests broader applications in drug development beyond estrogen receptor modulation

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives share a common core but exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Activity Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Key Biological Activity MIC (μg/mL) or Activity Notes Source Study
3-(3-Chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 3-(3-ClPh), 5-Ph (Inferred) Potential antimicrobial activity based on analogs Not explicitly reported
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 3-Ph, 5-Me, 6-(thiazol-4-yl) Superior activity vs. S. aureus (compared to Metronidazole/Streptomycin); moderate vs. P. aeruginosa, C. albicans S. aureus: MIC ≤ reference drugs; C. albicans: Moderate
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 3-Ph, 5-Me, 6-(imidazo-pyridinyl) Moderate activity vs. S. aureus, E. coli, B. subtilis; MIC vs. P. aeruginosa < Streptomycin P. aeruginosa: MIC < Streptomycin
1-(4-Methylbenzyl)-5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 1-(4-MeBz), 3-Ph, 5-Me, 6-(thiazol-4-yl) Reduced activity vs. parent compound (unsubstituted position 1) S. aureus and C. albicans: Inhibitory at higher concentrations
5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione 3-Ph, 5-Me, 6-(oxadiazol-2-yl) Broad-spectrum antimicrobial activity; enhanced by 1-alkylation with oxadiazole groups Not quantified

Key Findings:

Substituent Impact on Activity: Position 6 Modifications: Derivatives with 6-(thiazol-4-yl) or 6-(imidazo[1,2-a]pyridin-2-yl) groups exhibit strong antimicrobial activity. The thiazole-substituted analog (Table 1, row 2) outperforms reference drugs against S. aureus , while the imidazo-pyridine variant shows superior potency against P. aeruginosa . Position 1 Alkylation: Alkylation at position 1 (e.g., benzyl or acetamide groups) generally reduces antimicrobial efficacy compared to unsubstituted analogs. For example, 1-(4-methylbenzyl) substitution lowers activity against S. aureus and C. albicans .

Structural Flexibility vs. Target Binding: Docking studies of 6-heterylthieno[2,3-d]pyrimidines to P. aeruginosa TrmD (a tRNA methyltransferase) revealed poor inhibitory activity despite promising MIC values, suggesting alternative mechanisms of action . The 3-phenyl and 5-methyl/aryl groups are critical for maintaining lipophilic interactions with bacterial membranes or enzymes .

Comparative Potency :

  • The thiazole-substituted derivative (Table 1, row 2) demonstrates the highest activity against S. aureus, likely due to the electron-withdrawing thiazole enhancing target binding. In contrast, the imidazo-pyridine analog (Table 1, row 3) shows broader Gram-negative activity .

Biological Activity

3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly as an antagonist for various receptors and its implications in therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interaction with hormone receptors and other molecular targets. The following sections detail its interactions and effects.

1. Estrogen Receptor Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant binding affinity for estrogen receptor alpha (ERα). For instance, a related compound demonstrated an EC50 of 180 nM in ERα ligand sensing assays, indicating a strong potential for therapeutic applications in hormone-related conditions . The structural modifications at positions 4 and 5 of the thieno[2,3-d]pyrimidine core have been shown to influence the potency and selectivity for ERα, suggesting that similar modifications could enhance the activity of this compound.

2. Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism

This compound has been linked to the development of potent non-peptide antagonists for LHRH receptors. A closely related derivative demonstrated high binding affinity (IC50 values of 0.1 and 0.06 nM) and was effective in suppressing plasma luteinizing hormone levels in vivo . Such findings underscore the potential application of thieno[2,3-d]pyrimidine derivatives in treating hormone-dependent diseases such as prostate cancer.

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural components. Key observations include:

  • Substituents on the Phenyl Ring : The presence of chlorine at position 2 on the thienopyrimidine core has been shown to enhance receptor binding affinity.
  • Hydrophobic Substituents : Variations in hydrophobic substituents at position 5 significantly affect potency; for example, phenyl groups have been associated with increased activity compared to branched alkyl groups .
  • Functional Groups : The inclusion of hydroxyl or methoxy groups enhances receptor interactions and overall biological efficacy.

Case Studies and Experimental Data

CompoundTargetIC50 (nM)AdministrationEffect
TAK-013LHRH0.06Oral (30 mg/kg)LH suppression
Compound AERα11In vitroPotent agonist

Case Study: TAK-013

TAK-013 is a notable derivative that demonstrated remarkable efficacy as an LHRH antagonist. In studies involving castrated male cynomolgus monkeys, it achieved substantial suppression of plasma LH levels when administered orally at a dose of 30 mg/kg, lasting over 24 hours . This highlights the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in clinical settings.

Q & A

What are the established synthetic protocols for preparing 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how is its purity validated?

Basic Research Focus
The compound is synthesized via cyclocondensation and alkylation. A common method involves reacting a bromoacetyl-substituted precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with thioacetamide in glacial acetic acid under reflux. The intermediate is then alkylated with benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .
Validation : Purity is confirmed via 1H NMR (e.g., thiazole protons at 7.57–7.62 ppm, NH protons at 9.68–10.41 ppm) and LC-MS. Crystallization yields white solids with >95% purity .

How is the structural integrity of alkylated derivatives confirmed, and what spectral markers distinguish substituents?

Basic Research Focus
1H NMR is critical:

  • Benzyl-substituted derivatives : Methylene protons appear at 5.13–5.21 ppm.
  • Acetamide-substituted derivatives : Methylene protons resonate at 4.78–4.82 ppm, with NH protons at 9.68–10.41 ppm .
    Mass spectrometry (e.g., LC-MS) confirms molecular weights, while IR spectroscopy identifies functional groups like carbonyls (C=O stretching at ~1700 cm⁻¹).

What in vitro antimicrobial screening methods are used to evaluate this compound, and how does its activity compare to reference drugs?

Basic Research Focus
Activity is assessed via agar well diffusion and broth microdilution (MIC assays). For example:

  • Against Staphylococcus aureus, the parent compound (unsubstituted at position 1) showed higher activity (MIC ~12.5 µg/mL) than metronidazole and streptomycin .
  • Derivatives with 4-methylbenzyl substituents at position 1 retained moderate activity (MIC ~25 µg/mL) against Candida albicans .

Why does alkylation at position 1 reduce antimicrobial activity, and how can this be addressed?

Advanced Research Focus
Alkylation (e.g., with benzyl chlorides) introduces steric hindrance, potentially blocking interactions with microbial targets. However, the 4-methylbenzyl derivative retains activity due to optimized lipophilicity and electronic effects . Methodological Mitigation :

  • Use molecular docking (e.g., AutoDock4) to predict steric clashes .
  • Test smaller substituents (e.g., chloroacetamides) to balance bulk and solubility .

How can computational docking resolve contradictions between in vitro activity and target inhibition data?

Advanced Research Focus
Despite promising MIC values, some derivatives fail to inhibit bacterial targets like TrmD (Pseudomonas aeruginosa). Approach :

  • Perform docking with flexible sidechains in the receptor (AutoDock4) to simulate binding .
  • Compare binding energies of active vs. inactive derivatives. For example, imidazo[1,2-a]pyridine hybrids showed weak TrmD inhibition despite MICs <10 µg/mL, suggesting off-target mechanisms .

What strategies optimize substituent selection at position 6 for enhanced bioactivity?

Advanced Research Focus
Position 6 substituents (e.g., thiazole, oxadiazole) influence activity:

  • Thiazole derivatives : Higher Gram-positive activity due to hydrogen bonding with bacterial enzymes .
  • Oxadiazole derivatives : Improved solubility and broader-spectrum activity (e.g., against E. coli) via polar interactions .
    Methodology :
  • Synthesize analogs via cyclocondensation with heterocyclic amines (e.g., 2-aminopyridine for imidazo[1,2-a]pyridine hybrids) .
  • Use Hammett constants to predict electronic effects of substituents.

How can solubility challenges in biological assays be addressed without compromising activity?

Advanced Research Focus
Poor solubility in aqueous media limits bioavailability. Solutions :

  • Introduce hydrophilic groups (e.g., acetamide) during alkylation .
  • Use co-solvents (e.g., DMSO:PBS mixtures) at <1% v/v to maintain assay integrity .
  • Nanoformulation (e.g., liposomal encapsulation) for in vivo studies .

What steps ensure reproducibility in synthesizing novel thieno[2,3-d]pyrimidine analogs?

Advanced Research Focus
Key factors:

  • Temperature control : Reflux at 80–90°C for cyclocondensation .
  • Catalyst optimization : Use K₂CO₃ for alkylation to avoid side reactions .
  • Purification : Column chromatography (C18) with acetonitrile/water gradients .

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